molecular formula C15H16O6 B13923844 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid methyl ester

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13923844
M. Wt: 292.28 g/mol
InChI Key: CQNLNEFZNMSGEU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-, methyl ester is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as a carboxylic acid ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-6,7,8-trimethoxy-, methyl ester.

    Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-6,7,8-trimethoxy-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, methyl ester: Similar structure but with fewer methoxy groups.

    2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester: Lacks the methoxy groups entirely.

    2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-: The free acid form without the ester group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-6,7,8-trimethoxy-, methyl ester is unique due to the presence of multiple methoxy groups and the ester functionality, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H16O6/c1-18-12-7-9-10(13(19-2)14(12)20-3)5-8(6-11(9)16)15(17)21-4/h5-7,16H,1-4H3

InChI Key

CQNLNEFZNMSGEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=C(C=C(C2=C1)O)C(=O)OC)OC)OC

Origin of Product

United States

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